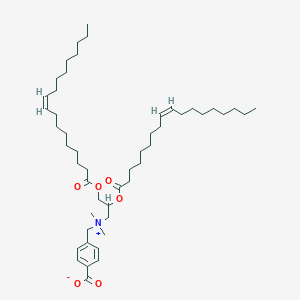

DOBAQ, N-(4-carboxybenzyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium, powder

Vue d'ensemble

Description

DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It displays pH-dependent ionization . It is a pH-sensitive lipid .

Molecular Structure Analysis

DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It displays pH-dependent ionization .Chemical Reactions Analysis

DOBAQ displays pH-dependent ionization . This suggests that its chemical behavior may change depending on the pH of the environment.Physical And Chemical Properties Analysis

DOBAQ is a cationic lipid with a quaternary amine and unsaturated hydrocarbon chains . It is a pH-sensitive lipid . It is typically stored at a temperature of -20°C .Applications De Recherche Scientifique

mRNA Delivery

DOBAQ is used in the formulation of mRNA delivery compositions . These compositions are superb in terms of storage stability and exhibit high intracellular delivery and expression rates in vivo . This makes them particularly useful in enhancing the stability and efficiency of mRNA vaccines for cancer therapy or prevention of viral infections .

Liposome Formulation

DOBAQ is a cationic lipid that can be used in the formulation of liposomes . Liposomes are tiny spherical vesicles that can be filled with drugs, and are used to deliver drugs in the body .

pH-Sensitive Applications

DOBAQ is a pH-sensitive lipid . This means it can change its properties based on the pH of the environment, which can be useful in various scientific applications, such as drug delivery systems where the drug release is triggered by a change in pH .

Microfluidic Technologies

DOBAQ can be used in microfluidic technologies for the synthesis of lipid-based nanostructures . These structures can be used as carrying vehicles for a wide range of drugs and genetic materials .

Controlled Release Systems

Microfluidic systems can also be used to design controlled release systems using DOBAQ . These systems can control the release of the lipid payloads using microgels and droplet-based microfluidics .

Cellular Environment Mimicry

DOBAQ can be used in microfluidic systems to mimic the cellular environment . This can be particularly useful in designing novel nano and micro scales .

Orientations Futures

While specific future directions for DOBAQ are not mentioned in the available resources, the use of lipid nanostructures in drug delivery and theranostics is a promising field . Microfluidic technologies can be employed for designing lipid nano-microsized structures for biological applications . These lipid structures can be used as carrying vehicles for a wide range of drugs and genetic materials .

Mécanisme D'action

Target of Action

DOBAQ is primarily used as a cationic lipid in the formation of liposomes for mRNA delivery . The primary target of DOBAQ is the mRNA inside cells, which it helps deliver into cells for expression .

Mode of Action

DOBAQ interacts with mRNA to form a liposome-mRNA complex . This complex is taken up by cells, where the mRNA is released and translated into protein . The cationic nature of DOBAQ aids in the formation of the complex and its uptake by cells .

Biochemical Pathways

Once inside the cell, the mRNA delivered by the DOBAQ liposome is translated into protein, affecting the protein synthesis pathway . The specific effects depend on the sequence of the mRNA and the protein it codes for.

Pharmacokinetics

The pharmacokinetics of DOBAQ are largely determined by its role in liposome formation. The liposomes can protect the mRNA from degradation, enhancing its stability and thus its bioavailability . The exact ADME properties would depend on the specifics of the liposome formulation and the route of administration.

Result of Action

The primary result of DOBAQ’s action is the enhanced intracellular delivery and expression of mRNA . This can lead to increased levels of the protein coded by the mRNA, with effects depending on the specific protein.

Action Environment

The action of DOBAQ can be influenced by various environmental factors. For instance, the pH can affect the ionization of DOBAQ, potentially impacting its ability to form liposomes . Additionally, factors such as temperature and storage conditions can affect the stability of the liposomes .

Propriétés

IUPAC Name |

4-[[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-dimethylazaniumyl]methyl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H83NO6/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-47(51)55-43-46(42-50(3,4)41-44-37-39-45(40-38-44)49(53)54)56-48(52)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,37-40,46H,5-18,23-36,41-43H2,1-4H3/b21-19-,22-20- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZTVPYNKWYMIW-WRBBJXAJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CC1=CC=C(C=C1)C(=O)[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H83NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dobaq | |

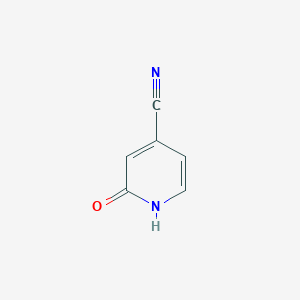

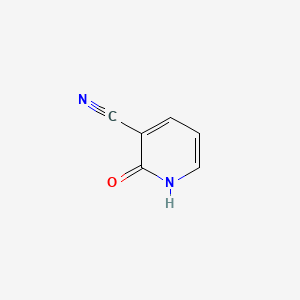

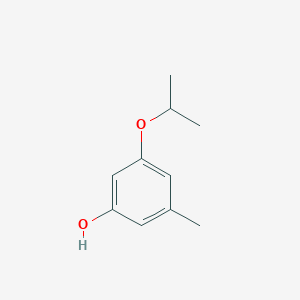

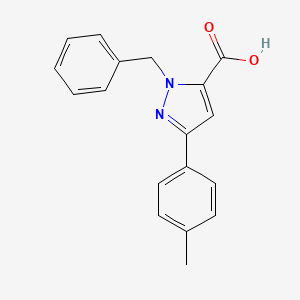

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

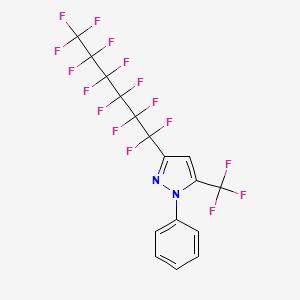

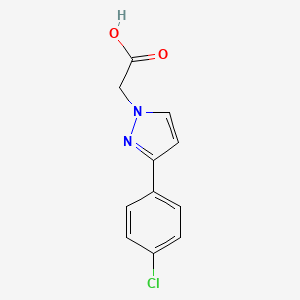

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-exo-aminobicyclo[2.2.1]heptane-2-exo-carboxylate hydrochloride](/img/structure/B3043940.png)

![[(1R,2R,3S,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B3043941.png)

![hydro-2H-pyran-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexame](/img/structure/B3043950.png)

![{3-[3-(Trifluoromethyl)phenyl]oxetan-3-yl}methanamine](/img/structure/B3043951.png)

![2,2,3,3,4,4,4-Heptafluoro-1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]butan-1-one](/img/structure/B3043957.png)